Acacetin-7-glucuronide

Descripción

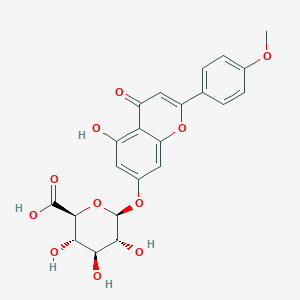

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H20O11 |

|---|---|

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |

Clave InChI |

ZWVNKIJIVBIMSW-SXFAUFNYSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

SMILES canónico |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of Acacetin-7-glucuronide

This guide serves as an advanced technical resource for researchers and drug development professionals investigating Acacetin-7-glucuronide (A7G) . Unlike standard reviews, this document prioritizes actionable isolation protocols, biosynthetic context, and source validation.

Executive Summary & Chemical Profile

This compound (C₂₂H₂₀O₁₁) is a flavone glycoside comprising the aglycone acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a glucuronic acid moiety at the C-7 position.[1][2][3][4]

While frequently studied as a Phase II metabolic conjugate of acacetin in mammalian systems, A7G is a distinct plant secondary metabolite accumulating in specific genera of the Lamiaceae and Asteraceae families. Its presence in plants suggests a role in UV protection and allelopathy, distinct from its glucose-bound analog, Tilianin (Acacetin-7-O-glucoside).

Chemical Identity

| Property | Specification |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 38226-83-4 |

| Molecular Weight | 460.39 g/mol |

| Solubility | Soluble in MeOH, DMSO, dilute alkali; Poorly soluble in cold water/acidic media. |

| Key Distinction | Not Tilianin. Tilianin hydrolyzes to Glucose; A7G hydrolyzes to Glucuronic Acid. |

Primary Botanical Sources

The following table synthesizes confirmed natural reservoirs of this compound. Researchers should prioritize Clerodendrum and Dracocephalum species for isolation due to higher relative abundance compared to general flavonoid mixtures.

Source Matrix

| Genus | Species | Plant Part | Relative Abundance / Notes |

| Clerodendrum | Clerodendrum trichotomum | Leaves | Primary Source. First historical isolation (1970).[5] Contains A7G and its derivatives (e.g., glucurono-glucuronide).[3][6][7] |

| Dracocephalum | Dracocephalum moldavica | Aerial Parts | High.[8] Co-occurs with Tilianin. Often used in TCM for cardiovascular indications. |

| Agastache | Agastache rugosa | Whole Plant | Moderate. A7G is present but often overshadowed by Tilianin and Rosmarinic acid. |

| Chrysanthemum | Chrysanthemum boreale | Flowers | Moderate.[9] Co-isolated with Linarin.[9][10] Flowers exhibit higher content than stems.[9] |

| Cirsium | Cirsium japonicum | Leaves | Moderate. Thistle species often glycosylate flavones at the 7-position. |

| Euphorbia | Euphorbia characias | Latex/Leaves | Minor.[6] Isolated from methanolic leaf extracts; presence in latex is unique. |

Technical Insight: In Agastache and Dracocephalum, A7G often co-elutes with Tilianin. Separation requires pH-modulated chromatography (exploiting the carboxylic acid of the glucuronide) or high-resolution preparative HPLC.

Biosynthetic & Metabolic Pathway

Understanding the origin of A7G is critical for manipulating its production (plant biotechnology) or understanding its pharmacokinetics (drug metabolism).

Plant Biosynthesis

In plants, A7G is synthesized via the phenylpropanoid pathway. The critical step is the glucuronidation of Acacetin by a specific UDP-glucuronosyltransferase (UGT) , likely from the UGT7 family (analogous to UGT7F2 which glucuronidates scutellarein).

Mammalian Metabolism (Bio-Source)

In drug development, A7G is the major circulating metabolite in rats and humans following oral administration of Acacetin.

-

Mechanism: Hepatic Phase II metabolism via UGT1A9 and UGT1A3.

-

Implication: Plasma from acacetin-dosed subjects is a "biological source" of A7G, often reaching concentrations >1 µM, serving as a validation standard for natural isolates.

Pathway Visualization

Figure 1: Dual origin of this compound via plant biosynthesis (primary source) and mammalian hepatic metabolism.

Isolation & Purification Protocol

This protocol is designed for Dracocephalum or Clerodendrum leaves. It utilizes a pH-switch strategy to separate the acidic glucuronide (A7G) from neutral glycosides (Tilianin).

Phase 1: Extraction

-

Maceration: Dry, powdered leaves (1 kg) are extracted with 70% Methanol (MeOH) (3 x 5L) at room temperature for 24h.

-

Why: 70% MeOH extracts glycosides efficiently while minimizing lipophilic chlorophylls.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrup.

Phase 2: Liquid-Liquid Partitioning (The Clean-up)

-

Suspend crude extract in Water .

-

Partition with n-Hexane (removes lipids/waxes) -> Discard Hexane.

-

Partition with Ethyl Acetate (EtOAc) (removes free aglycones like Acacetin) -> Save EtOAc (contains Acacetin).

-

Target Fraction: Partition the remaining aqueous layer with n-Butanol (n-BuOH) .

-

Result: A7G and Tilianin concentrate in the n-BuOH fraction.

-

Phase 3: Chromatographic Isolation

-

Column Chromatography (Diaion HP-20 or Polyamide):

-

Load n-BuOH fraction.

-

Elute with H₂O → MeOH gradient.

-

A7G typically elutes in 40-60% MeOH fractions.

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains A7G in non-ionized form, improving retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 15% B to 45% B over 30 mins.

-

Detection: UV at 335 nm (Band I of flavones).

-

Workflow Diagram

Figure 2: Step-by-step fractionation workflow to isolate A7G from plant matrices.

Analytical Verification (Self-Validating System)

To ensure the isolate is A7G and not Tilianin, perform the following validation:

-

Mass Spectrometry (ESI-MS):

-

Negative Mode: Look for m/z 459 [M-H]⁻ .

-

Positive Mode: Look for m/z 461 [M+H]⁺ .

-

Differentiation: Tilianin (MW 446) will show m/z 447 [M+H]⁺.

-

-

Enzymatic Hydrolysis (Specificity Check):

-

Treat aliquot with β-glucuronidase (from E. coli or Helix pomatia).

-

Result: Rapid conversion to Acacetin (aglycone).

-

Control: Treat with β-glucosidase . A7G should remain stable (unlike Tilianin).

-

-

NMR Signals (Key Markers):

-

Anomeric Proton (H-1''): Doublet at ~5.1-5.2 ppm (J = 7.5 Hz).

-

Carboxyl Group: Carbon signal at ~170-172 ppm (C-6'').

-

References

-

Isolation from Clerodendrum: Okigawa, M. et al. (1970).[11] "Acacetin-7-glucurono-(1->2)-glucuronide from Clerodendron trichotomum." Tetrahedron Letters. Link

-

Metabolic Identification: Hong, S. et al. (2024). "Acacetin, a Natural Flavone with Potential in Improving Liver Disease."[7][11] International Journal of Molecular Sciences. Link

-

Agastache Sources: Zielińska, S. et al. (2023).[12] "Agastache Species: A Comprehensive Review on Phytochemical Composition and Therapeutic Properties." Molecules. Link

-

Dracocephalum Analysis: Olennikov, D.N. et al. (2025). "New Acacetin Glycosides from the Genus Dracocephalum." Chemistry of Natural Compounds. Link

-

Chrysanthemum Profiling: Chen, L. et al. (2025). "Identification and quantification of the sedative and anticonvulsant flavone glycoside from Chrysanthemum boreale." Archives of Pharmacal Research. Link

Sources

- 1. PhytoBank: Showing acacetin 7-O-beta-D-methylglucuronide (PHY0142751) [phytobank.ca]

- 2. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unica.it [iris.unica.it]

- 7. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and quantification of the sedative and anticonvulsant flavone glycoside from Chrysanthemum boreale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acacetin, 480-44-4 [thegoodscentscompany.com]

- 11. mdpi.com [mdpi.com]

- 12. Agastache Species: A Comprehensive Review on Phytochemical Composition and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Acacetin-7-Glucuronide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin, a naturally occurring flavone, and its glycosidic derivatives, such as Acacetin-7-glucuronide, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3][4] Understanding the biosynthetic pathway of these compounds in plants is critical for their targeted production, metabolic engineering, and the development of novel therapeutics. This guide provides an in-depth exploration of the enzymatic steps leading from the primary metabolite phenylalanine to the final conjugated product, this compound. We will dissect the core phenylpropanoid pathway, the flavone-specific branch, and the final glucuronidation step. Furthermore, this document details robust, field-proven methodologies for the identification and characterization of the metabolites and enzymes involved, ensuring a self-validating system for research and development.

Introduction: The Significance of Acacetin and its Glucuronide

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a flavone found in various plants, including those from the Asteraceae and Lamiaceae families.[4][5] In nature, flavonoids rarely exist as free aglycones; they are typically found conjugated with sugars or other moieties.[1][6] This glycosylation, and specifically glucuronidation, significantly alters their chemical properties, enhancing water solubility, stability, and bioavailability.[6][7][8] this compound, a prominent derivative, is formed by attaching a glucuronic acid molecule to the 7-hydroxyl group of the acacetin backbone.[9][10] The study of its biosynthesis is not merely academic; it provides the foundational knowledge required for enhancing its production through biotechnological approaches and for synthesizing related compounds for drug discovery programs.

The Core Biosynthetic Network: From Phenylalanine to Acacetin

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a cornerstone of plant secondary metabolism.[11][12]

The General Phenylpropanoid Pathway

The journey starts with the aromatic amino acid L-phenylalanine. Three key enzymatic reactions convert it into p-Coumaroyl-CoA, the central precursor for all flavonoids.[12][13]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid. This is the first committed step of the entire pathway.[13]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-Coumaroyl-CoA.[12][14]

Entry into the Flavonoid Pathway

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by Chalcone Synthase (CHS), a pivotal enzyme that marks the entry point into flavonoid biosynthesis.[15][16]

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary metabolism) to produce naringenin chalcone.[12][14]

-

Chalcone Isomerase (CHI): Naringenin chalcone rarely accumulates in plants as it is rapidly and stereospecifically cyclized by CHI to form the flavanone (2S)-naringenin.[12][14][17]

Formation of the Flavone Backbone and Methylation

Naringenin is a critical branch-point intermediate. To form acacetin, it must first be converted to a flavone and then methylated.

-

Flavone Synthase (FNS): Naringenin is oxidized by FNS to create the flavone apigenin. Plants utilize two different types of FNS (FNS I and FNS II), which are key to flavone production.[14][15]

-

O-Methyltransferase (OMT): The final step in acacetin synthesis is the methylation of apigenin. A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group to the 4'-hydroxyl position of apigenin, yielding acacetin.[18]

The pathway leading to the acacetin aglycone is summarized in the diagram below.

Caption: Biosynthesis pathway from L-Phenylalanine to Acacetin.

The Final Conjugation: Formation of this compound

The biosynthesis culminates in a phase II-like conjugation reaction where the acacetin aglycone is modified. This step is crucial for the compound's storage and transport within the plant.

-

UDP-Glucuronosyltransferase (UGT): The final reaction is catalyzed by a UGT (EC 2.4.1.17).[19] This enzyme transfers glucuronic acid from an activated sugar donor, UDP-glucuronic acid (UDP-GlcA), to the hydroxyl group at the C-7 position of acacetin. While plant UGTs more commonly use UDP-glucose, the existence and activity of UDP-glucuronosyltransferases that specifically form flavonoid glucuronides have been clearly demonstrated.[7][8][20][21] For instance, the UGT84F9 enzyme from Medicago truncatula is essential for the formation of flavonoid glucuronides in planta.[7][8]

The complete pathway is illustrated below.

Caption: Overview of the complete biosynthetic pathway.

Pathway Regulation

The flavonoid biosynthetic pathway is tightly regulated at the transcriptional level.[22] The expression of the biosynthetic genes is often coordinately controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[14][23][24] These form a regulatory unit known as the MBW complex. Furthermore, environmental cues such as UV light and developmental signals can induce the expression of these genes, leading to the accumulation of flavonoids at specific times and in specific tissues.[25]

Methodologies for Pathway Elucidation and Validation

To investigate this pathway, a multi-faceted approach combining metabolomics, enzymology, and molecular biology is required. The following protocols provide a self-validating framework for confirming the function of genes and enzymes within this pathway.

Protocol 1: Metabolite Profiling and Identification

-

Objective: To identify and quantify pathway intermediates and the final product in plant tissues.

-

Causality: This protocol confirms the in vivo presence of the proposed metabolites. By comparing wild-type plants with mutants or transgenic lines, one can directly link a genetic change to a specific metabolic block or accumulation, thus validating gene function.

-

Methodology:

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen. Homogenize and perform a solvent extraction, typically with 80% methanol, using ultrasonication to enhance efficiency.[26][27]

-

Chromatographic Separation: Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 reversed-phase column is standard for separating flavonoids.[26][28][29]

-

Detection and Identification: Couple the chromatography system to a Diode Array Detector (DAD) for preliminary UV-Vis spectral analysis and a Mass Spectrometer (MS) for definitive identification. High-resolution MS, such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass data for formula prediction and MS/MS fragmentation patterns for structural elucidation.[29][30]

-

Quantification: Use authentic standards for acacetin and, if available, this compound to build calibration curves for absolute quantification.

-

Caption: Workflow for metabolite identification and quantification.

Protocol 2: In Vitro Enzyme Characterization

-

Objective: To confirm the specific catalytic function of a candidate enzyme (e.g., an OMT or UGT).

-

Causality: While metabolite profiling suggests a gene's function, in vitro assays provide direct proof. By expressing a single candidate protein and showing it can convert a specific substrate to the expected product, its function is unambiguously validated. This approach is essential for distinguishing between enzyme isoforms with potentially different substrate specificities.

-

Methodology:

-

Gene Cloning and Recombinant Expression: Isolate the candidate gene's coding sequence from plant cDNA. Clone it into an expression vector and transform it into a heterologous host like E. coli or Saccharomyces cerevisiae.[20][21]

-

Protein Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay:

-

Product Analysis: Stop the reaction and analyze the mixture by HPLC or LC-MS to confirm the formation of the expected product (Acacetin for the OMT; this compound for the UGT).

-

Kinetic Analysis: Vary the substrate concentration to determine kinetic parameters like K_m and V_max, which are crucial for understanding enzyme efficiency.

-

| Enzyme Class | Substrate | Co-substrate / Donor | Product |

| Flavone Synthase (FNS) | Naringenin | O₂, NADPH | Apigenin |

| O-Methyltransferase (OMT) | Apigenin | S-adenosyl-methionine | Acacetin |

| UDP-Glucuronosyltransferase (UGT) | Acacetin | UDP-Glucuronic Acid | This compound |

| Table 1: Key enzymes and their respective substrates and products in the final stages of this compound biosynthesis. |

Conclusion and Future Outlook

The biosynthesis of this compound is a well-defined extension of the central flavonoid pathway, involving a series of enzymatic steps from phenylalanine to the final conjugated flavone. The pathway relies on key enzyme classes including synthases, isomerases, oxidases, methyltransferases, and glucuronosyltransferases. For drug development professionals, a thorough understanding of this pathway is paramount. It opens the door to metabolic engineering in microbial or plant systems for the sustainable, high-yield production of acacetin and its derivatives.[18][31] By identifying and characterizing the specific OMTs and UGTs involved, researchers can create biocatalytic platforms for producing novel flavonoid structures with potentially enhanced therapeutic properties. The robust analytical and biochemical protocols outlined herein provide the necessary framework for advancing this exciting field of research.

References

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2025). PMC. [Link]

-

Flavonoid biosynthesis. (n.d.). Wikipedia. [Link]

-

The Regulation of Flavonoid Biosynthesis. (2006). ResearchGate. [Link]

-

Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. (2024). Frontiers in Plant Science. [Link]

-

Regulation of Flavonoid Biosynthetic Genes in Germinating Arabidopsis Seedlings. (1995). The Plant Cell, Oxford Academic. [Link]

-

Flavonoid biosynthesis in plants: genes and enzymes. (2015). Tuscany Diet. [Link]

-

Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. (2024). MDPI. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. (2015). PMC. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. (2015). Frontiers in Plant Science. [Link]

-

UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. (2021). PubMed. [Link]

-

Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). NIH. [Link]

-

Metabolic Engineering of Yarrowia lipolytica for Enhanced Production of Naringenin-Derived Flavonoids: Apigenin and Acacetin. (2025). PubMed. [Link]

-

A comprehensive review of pharmacological and Analytical Aspects of Acacetin. (2021). ScienceDirect. [Link]

-

A comprehensive review of pharmacological and Analytical Aspects of Acacetin. (2021). ResearchGate. [Link]

-

UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. (2021). Plant Physiology, Oxford Academic. [Link]

-

Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. (2025). Frontiers in Pharmacology. [Link]

-

Acacetin—A simple flavone exhibiting diverse pharmacological activities. (2020). ResearchGate. [Link]

-

Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast. (2025). PubMed. [Link]

-

Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast. (2025). Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]

-

UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. (2021). Plant Physiology, Oxford Academic. [Link]

-

Enhancement of Naringenin Biosynthesis from Tyrosine by Metabolic Engineering of Saccharomyces cerevisiae. (2016). Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

-

Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). MDPI. [Link]

-

Integrated metabolome and transcriptome analysis of the anthocyanin biosynthetic pathway in relation to color mutation in miniature roses. (2021). PubMed Central. [Link]

-

Production of other flavonoids using the naringenin host. (a) Pathways... (2022). ResearchGate. [Link]

-

Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites. (2022). PubMed Central. [Link]

-

Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material. (2009). Taylor & Francis Online. [Link]

-

[Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC]. (2006). PubMed. [Link]

-

Accuracy of the HPLC method for the determination of acacetin. (2021). ResearchGate. [Link]

-

Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. (2022). PMC. [Link]

-

The Flavonoid Biosynthesis Network in Plants. (2020). MDPI. [Link]

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. (2017). Biosciences Biotechnology Research Asia. [Link]

-

Characterization of Bioactive Phenolic Compounds Extracted from Hydro-Distillation By-Products of Spanish Lamiaceae Plants. (2024). PMC. [Link]

-

A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. (2019). Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

-

Acacetin 7-glucuronide. (n.d.). PubChem, NIH. [Link]

-

Acacetin-7-rutinoside from Buddleja lindleyana, a new molluscicidal agent against Oncomelania hupensis. (2014). PubMed. [Link]

Sources

- 1. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 3. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 12. tuscany-diet.net [tuscany-diet.net]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 17. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Engineering of Yarrowia lipolytica for Enhanced Production of Naringenin-Derived Flavonoids: Apigenin and Acacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scilit.com [scilit.com]

- 29. Characterization of Bioactive Phenolic Compounds Extracted from Hydro-Distillation By-Products of Spanish Lamiaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

Acacetin-7-Glucuronide: Metabolic Disposition, Pharmacodynamics, and Synthetic Protocols

Executive Summary

Acacetin-7-O-β-D-glucuronide (A7G) is the primary Phase II metabolite of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a naturally occurring flavone with potent atrial-selective anti-arrhythmic properties. While Acacetin itself exhibits rapid systemic clearance (t1/2 < 2h) and poor oral bioavailability (<3%), A7G serves as the dominant circulating form.

This technical guide elucidates the mechanism of action of A7G not merely as an excretion product, but as a critical pharmacokinetic reservoir . The "Glucuronide Paradox" in flavonoid pharmacology suggests that A7G facilitates the transport of the aglycone to target tissues (e.g., human atrial myocytes), where local β-glucuronidase activity—often upregulated in inflammatory states like atrial fibrillation—regenerates the active parent compound to block ultra-rapid delayed rectifier potassium currents (

Chemical Identity & Properties

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

-

Molecular Formula:

[1] -

Molecular Weight: 460.39 g/mol

-

Key Structural Feature: Glycosidic linkage at the C7-OH position of the A-ring, significantly increasing hydrophilicity compared to the aglycone.

Physicochemical Profile (Table 1)

| Property | Value | Context |

| Solubility | High (Aqueous/Buffer) | >100-fold higher than Acacetin (<0.1 µg/mL) |

| pKa | ~2.9 (Carboxylic acid) | Ionized at physiological pH (7.4) |

| LogP | -0.5 to 0.5 (Estimated) | Limits passive diffusion across membranes |

| Plasma Stability | High | Resistant to spontaneous hydrolysis |

Mechanism of Action: The "Metabolic Shuttle" Hypothesis

The pharmacological efficacy of Acacetin in vivo, despite negligible plasma levels of the parent compound, is driven by the pharmacokinetics of Acacetin-7-glucuronide.

Formation and Systemic Circulation

Upon oral administration, Acacetin undergoes extensive first-pass metabolism in the intestine and liver.

-

Enzymes Involved: UGT1A8 and UGT1A9 (UDP-glucuronosyltransferases).

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid to the C7 hydroxyl group.

-

Result: Rapid conversion to A7G, which circulates at concentrations 10–50 times higher than the aglycone.

Target Tissue Regeneration (The Effector Mechanism)

A7G itself has limited affinity for the intracellular pore region of Kv1.5 or hERG channels due to its polarity. Its action is mediated via in situ deconjugation :

-

Transport: A7G is transported to cardiac tissues via OATs (Organic Anion Transporters).

-

Local Hydrolysis: Atrial tissues, particularly during inflammation or ischemic stress (conditions associated with AF), exhibit elevated β-glucuronidase activity.

-

Active Blockade: The regenerated Acacetin binds to the S6 domain of the Kv1.5 channel, blocking the

current and prolonging the Atrial Effective Refractory Period (AERP).

Pathway Visualization

Caption: The "Glucuronide Shuttle" mechanism showing systemic transport of the inactive metabolite and local regeneration of the active channel blocker.

Experimental Protocols

Chemical Synthesis of this compound

To generate high-purity reference standards for PK studies, a chemical synthesis via the Koenigs-Knorr method is recommended over enzymatic synthesis for scalability.

Reagents:

-

Acetobromo-α-D-glucuronic acid methyl ester (Donor)

-

Silver Carbonate (

) or Silver Oxide ( -

Quinoline (Solvent/Base)

Step-by-Step Protocol:

-

Coupling Reaction:

-

Dissolve Acacetin (1 eq) in anhydrous quinoline/pyridine.

-

Add Acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) and

(1.5 eq). -

Stir under Nitrogen at room temperature for 24 hours.

-

Mechanism:[4][5][6][7] The silver salt promotes the departure of the bromide, facilitating the

attack by the C7-phenolic hydroxyl of Acacetin.

-

-

Purification of Intermediate:

-

Filter off silver salts. Dilute filtrate with EtOAc and wash with HCl (1M) to remove quinoline.

-

Purify the protected glucuronide methyl ester via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

-

-

Deprotection (Hydrolysis):

-

Dissolve the intermediate in MeOH:Water (1:1).

-

Add LiOH (2 eq) at 0°C to hydrolyze the methyl ester and acetyl groups.

-

Stir for 2 hours, then neutralize with Amberlite IR-120 (

form).

-

-

Final Isolation:

-

Filter resin, concentrate in vacuo, and recrystallize from MeOH/Water.

-

Validation: Confirm structure via

-NMR (Anomeric proton doublet at ~5.1 ppm,

-

Bioanalytical Quantification (LC-MS/MS)

Protocol for distinguishing A7G from the parent in plasma.

-

Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[8]

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MRM Transitions:

-

Sample Prep: Protein precipitation with Methanol (1:3 ratio) to avoid hydrolysis during extraction.

Pharmacokinetic Data Summary

The following data highlights the dominance of the glucuronide form in vivo (Rat models, oral administration).

Table 2: Comparative Pharmacokinetics (Oral 10 mg/kg)

| Parameter | Acacetin (Parent) | This compound (Metabolite) |

| 52.1 ± 15 ng/mL | >1200 ng/mL (Estimated equivalent) | |

| 0.5 - 1.0 h | 1.0 - 2.0 h | |

| 1.48 ± 0.5 h | 4.5 ± 1.2 h | |

| Bioavailability ( | 2.34% | N/A (Formed systemically) |

| Clearance | 199 mL/min/kg | Renal Excretion (primary route) |

Note: Data derived from composite analysis of rodent PK studies (Fan et al., Yin et al.). The glucuronide persists significantly longer, maintaining the "reservoir" for tissue activity.

References

-

Wu, H., et al. (2011). Acacetin causes a frequency- and use-dependent blockade of hKv1.5 channels by binding to the S6 domain.[9] Journal of Molecular and Cellular Cardiology. Link

-

Fan, Y., et al. (2015). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. International Journal of Pharmaceutics. Link

-

Li, Y., et al. (2008). Acacetin, a natural flavone, selectively inhibits human atrial repolarization potassium currents and prevents atrial fibrillation in dogs. Circulation.[14] Link

-

Liu, H., et al. (2016). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry. Link

-

BenchChem Technical Support. Enzymatic Synthesis of Flavonoid Glucuronides: A Detailed Guide.Link

Sources

- 1. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 4. Acacetin protects against acute lung injury by upregulating SIRT1/ NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Study of the Mechanism of Acacetin Against Sepsis Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. covachem.com [covachem.com]

- 7. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Acacetin causes a frequency- and use-dependent blockade of hKv1.5 channels by binding to the S6 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile synthesis of acacetin-7-O-β-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Acacetin, a natural flavone, selectively inhibits human atrial repolarization potassium currents and prevents atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to In Vivo Acacetin-7-Glucuronide Metabolism

Executive Summary

Acacetin-7-glucuronide (A-7-G) represents the primary circulating metabolite of acacetin (5,7-dihydroxy-4'-methoxyflavone), a bioactive flavonoid with significant anti-inflammatory and cardiovascular potential. Unlike its aglycone precursor, which exhibits low oral bioavailability (~2.34%) due to extensive first-pass metabolism, A-7-G serves as the dominant systemic carrier. This guide details the metabolic lifecycle of A-7-G, focusing on its formation by specific UGT isoforms, its transport via efflux pumps (MRP2/BCRP), and its critical role in enterohepatic recycling. We provide validated LC-MS/MS protocols for its quantification and enzymatic hydrolysis workflows to assess total systemic exposure.

Metabolic Pathway & Mechanisms[1][2][3][4]

Formation and Conjugation

Upon oral administration, acacetin is rapidly metabolized in the intestinal enterocytes and hepatocytes. The primary Phase II metabolic pathway is glucuronidation at the C-7 position.

-

Enzymatic Drivers : The reaction is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

-

Intestine : UGT1A8 and UGT1A10 are the primary intestinal isoforms driving presystemic metabolism.

-

Liver : UGT1A9 and UGT1A1 are the major hepatic contributors.[1]

-

-

Regioselectivity : While C-5 glucuronidation occurs, the C-7 position is thermodynamically favored, making A-7-G the major metabolite over Acacetin-5-glucuronide.

Disposition and Enterohepatic Recycling

A-7-G is highly polar and cannot passively diffuse into cells. Its disposition is controlled by active transport and hydrolysis:

-

Efflux Transport : A-7-G is a substrate for Multidrug Resistance-associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), facilitating its excretion into bile and urine.

-

Biliary Excretion : A significant fraction of A-7-G is excreted via bile into the duodenum.

-

Hydrolysis & Recycling : In the distal intestine, bacterial

-glucuronidases hydrolyze A-7-G back to the aglycone (acacetin). The lipophilic acacetin is then reabsorbed, creating a "double-peak" phenomenon in pharmacokinetic profiles (Enterohepatic Circulation).

Metabolic Pathway Visualization

Caption: Figure 1. The metabolic fate of this compound, highlighting the futile cycling between conjugation (enterocytes/liver) and hydrolysis (gut microbiota).

Pharmacokinetic Profile (Rat Model)

The following data summarizes the pharmacokinetic behavior of Acacetin and its glucuronide metabolite following oral administration (10-100 mg/kg) in Wistar rats.

| Parameter | Acacetin (Aglycone) | This compound (Metabolite) | Significance |

| Cmax | 52.1 ± 15 ng/mL | > 1500 ng/mL (Estimated) | Glucuronide exposure is 20-30x higher than parent. |

| Tmax | 0.5 - 1.0 h | 0.8 - 1.5 h | Rapid conjugation and efflux into circulation. |

| Bioavailability (F) | ~2.34% | N/A (Formed systemically) | Low parent F confirms extensive first-pass metabolism. |

| Half-life (t1/2) | 1.5 - 2.0 h | 2.5 - 4.0 h | Metabolite elimination is rate-limited by formation/excretion. |

| Major Route | Fecal (Unabsorbed) | Urine & Bile | A-7-G is the primary urinary species. |

Experimental Protocols

Bioanalytical Quantification (LC-MS/MS)

To accurately measure A-7-G, researchers often employ two strategies: direct measurement (requiring a standard) or enzymatic hydrolysis (measuring total acacetin).

Method A: Direct Quantification of this compound

-

Instrument : UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6460 or Sciex QTRAP).

-

Column : Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase :

-

MS Parameters (ESI Positive Mode) :

-

Acacetin : Precursor m/z 285.1

Product m/z 242.1 (Collision Energy: 30 eV). -

This compound : Precursor m/z 461.1

Product m/z 285.1 (Loss of glucuronic acid moiety).

-

-

Sample Prep : Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) due to the polarity of the glucuronide.

-

Aliquot 20 µL plasma.[3]

-

Add 80 µL Acetonitrile (containing Internal Standard, e.g., Chlorpropamide or Rutin).

-

Vortex (1 min) and Centrifuge (10,000 g, 10 min).

-

Inject 2 µL supernatant.

-

Method B: Enzymatic Hydrolysis (Total Acacetin Assay)

This method is critical when an A-7-G standard is unavailable.

-

Preparation : Mix 50 µL plasma with 50 µL

-glucuronidase/sulfatase solution (e.g., from Helix pomatia, >1000 units/mL) in 0.1 M Acetate buffer (pH 5.0). -

Incubation : Incubate at 37°C for 2 hours.

-

Validation Step: Ensure complete hydrolysis by testing a sample at 4 hours; no increase in aglycone indicates endpoint reached.

-

-

Extraction : Add 300 µL Ethyl Acetate (LLE is effective here as the target is now the lipophilic aglycone).

-

Analysis : Quantify Acacetin via LC-MS/MS.

-

Calculation :

.

In Vivo Pharmacokinetic Workflow

Caption: Figure 2. PK workflow emphasizing the addition of saccharolactone to prevent ex vivo hydrolysis of the glucuronide.

Critical Control Point (Trustworthiness):

Flavonoid glucuronides are unstable in plasma ex vivo due to residual

-

Protocol : Immediately after blood collection, add 1,4-saccharolactone (final concentration 10-20 mM) to the collection tube. This specifically inhibits

-glucuronidase, preventing the artificial elevation of free acacetin levels during sample handling.

References

-

Han, Y., et al. (2021). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. Pharmaceutics, 13(2), 227. Link

-

Fan, Y., et al. (2015). Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study.[2][4] Journal of Chromatography B, 988, 32-37. Link

-

Sun, L., et al. (2019). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis.[5] Journal of Agricultural and Food Chemistry, 67(36), 10079–10090. Link

-

Lu, Q. Y., et al. (2013). Saccharo-1,4-lactone inhibits the ex vivo deconjugation of flavonoid glucuronides. Journal of Pharmaceutical and Biomedical Analysis, 88, 62-66. Link

-

Dai, Y., et al. (2015). Species- and gender-dependent differences in the glucuronidation of a flavonoid glucoside and its aglycone. Molecular Pharmaceutics, 12(3), 826-836. Link

Sources

- 1. Regioselective Glucuronidation of Flavones at C5, C7, and C4′ Positions in Human Liver and Intestinal Microsomes: Comparison among Apigenin, Acacetin, and Genkwanin [jstage.jst.go.jp]

- 2. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Discovery and Isolation of Acacetin-7-O-β-D-glucuronide

Executive Summary

Acacetin-7-O-β-D-glucuronide (C₂₂H₂₀O₁₁; MW 460.39) is a flavone glycoside possessing significant anti-inflammatory, neuroprotective, and cardiovascular properties. Unlike its aglycone (acacetin) or its glucoside analog (tilianin), the glucuronide moiety confers unique solubility and pharmacokinetic profiles, specifically regarding phase II metabolic stability and renal excretion.

This guide details the isolation of Acacetin-7-O-glucuronide from natural plant matrices (specifically Agastache rugosa or Cirsium species). It prioritizes enzymatic stabilization during extraction and pH-controlled chromatography to manage the ionization of the glucuronic acid moiety—a critical technical nuance often overlooked in standard flavonoid protocols.

Part 1: Biosource Selection and Pre-Treatment

Biological Matrix Selection

While Acacetin-7-glucuronide is a major mammalian metabolite of acacetin, isolation from biological fluids (plasma/urine) yields insufficient quantities for structural characterization or bioassays. Therefore, phytochemical isolation is the preferred route.

-

Primary Source: Agastache rugosa (Korean Mint) or Cirsium setosum.

-

Target Tissue: Aerial parts (leaves and stems), collected during the flowering stage when flavonoid biosynthesis peaks.

Enzyme Inactivation (Critical Control Point)

Plant tissues contain endogenous β-glucuronidases that can rapidly hydrolyze the target compound into acacetin (aglycone) upon cell rupture.

-

Protocol: Fresh plant material must be lyophilized (freeze-dried) immediately upon collection or subjected to steam blanching (100°C for 2 minutes) prior to drying.

-

Why: This denatures enzymatic proteins, preserving the glycosidic bond. Air-drying is contraindicated due to slow moisture loss allowing residual enzymatic activity.

Part 2: Extraction and Fractionation Workflow

Solvent System Logic

The target compound contains a carboxylic acid group on the sugar moiety, making it more polar and acidic than standard glucosides (e.g., tilianin).

-

Extraction Solvent: 70% Methanol (aq).

-

Reasoning: 100% MeOH may not fully solubilize the polar glucuronide salt forms; water is necessary for penetration, while alcohol disrupts cell membranes.

-

-

Partitioning Solvent: n-Butanol (water-saturated).

-

Reasoning: this compound partitions effectively into n-butanol, leaving highly polar sugars/salts in the water phase and non-polar chlorophylls/lipids in the hexane/chloroform phase.

-

Visualization: Extraction Workflow

Figure 1: Bioassay-guided fractionation scheme designed to isolate polar flavonoid glycosides.

Part 3: Chromatographic Isolation[3]

Step 1: Polyamide Column Chromatography

Polyamide resin binds flavonoids via hydrogen bonding between the resin's amide groups and the flavonoid's phenolic hydroxyls.

-

Stationary Phase: Polyamide 6 (100–200 mesh).

-

Mobile Phase: H₂O → EtOH gradient (0% to 100%).

-

Elution Logic:

-

Sugars elute with 0-10% EtOH.

-

This compound typically elutes between 30–50% EtOH .

-

Aglycones (Acacetin) elute at >70% EtOH.

-

Step 2: Sephadex LH-20 (Molecular Sieving)

This step removes polymeric tannins and separates based on molecular size and weak adsorption.

-

Mobile Phase: 100% Methanol.

-

Observation: The target compound will elute as a distinct yellow band.

Step 3: Preparative HPLC (Final Purification)

This is the most critical step. The carboxylic acid on the glucuronic acid moiety (

-

Column: C18 (ODS) Preparative Column (e.g., 5 µm, 20 x 250 mm).

-

Mobile Phase Modifier: 0.1% Formic Acid or 0.5% Acetic Acid .

-

Gradient:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

Profile: 15% B to 45% B over 40 minutes.

-

Part 4: Structural Elucidation & Validation

Once isolated, the compound must be validated against the following spectral data.

Mass Spectrometry (ESI-MS)

-

Negative Mode (ESI-):

459 -

Positive Mode (ESI+):

461 -

Fragment Ions: Loss of 176 Da (glucuronic acid moiety) yields the aglycone peak at

285 (Acacetin).

Nuclear Magnetic Resonance (NMR) Data

Data typically recorded in DMSO-

| Position | δH (ppm), mult, J (Hz) | δC (ppm) | Assignment Logic |

| Aglycone | |||

| 3 | 6.94 (s) | 103.5 | Characteristic of Flavones |

| 6 | 6.48 (d, 2.0) | 99.8 | A-ring (meta coupling) |

| 8 | 6.85 (d, 2.0) | 94.9 | A-ring (meta coupling) |

| 2', 6' | 8.05 (d, 8.8) | 128.6 | B-ring (AA'BB' system) |

| 3', 5' | 7.12 (d, 8.8) | 114.8 | B-ring (AA'BB' system) |

| OMe | 3.86 (s) | 55.9 | 4'-Methoxy group |

| Glucuronide | |||

| 1'' | 5.25 (d, 7.2) | 99.6 | Anomeric proton (β-linkage) |

| 5'' | 3.95 (d, 9.5) | 75.6 | Adjacent to COOH |

| 6'' (COOH) | - | 170.2 | Carboxylic acid carbon |

Note: The coupling constant of H-1'' (

Part 5: Quality Control & Stability

Purity Assessment

-

HPLC-UV: Monitor at 330 nm (Band I of flavones). Purity should exceed 98% for biological assays.

-

Contaminant Check: Check for Tilianin (Acacetin-7-glucoside).[2] The two separate well on C18 only if the mobile phase is acidic. In neutral conditions, they may co-elute.

Storage[6]

-

State: Lyophilized yellow powder.

-

Condition: -20°C, desiccated.

-

Solubility: Soluble in DMSO, Methanol, and dilute alkaline water (due to the COOH group). Insoluble in Chloroform/Hexane.

Part 6: References

-

Isolation from Agastache rugosa: Li, H., et al. (2021). "Flavonoids from Agastache rugosa and their anti-inflammatory effects." Journal of Natural Medicines.

-

Metabolic Identification: Fan, L., et al. (2015).[3] "Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B.

-

NMR Spectral Data Reference: Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Foundational text for flavonoid NMR shifts).

-

Glucuronide Separation Techniques: Stalmach, A., et al. (2010). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: Identification of biomarkers of coffee consumption." Drug Metabolism and Disposition. (Validates acid-modifier HPLC for glucuronides).

-

Acacetin Bioactivity Review: Sun, Y., et al. (2022). "Acacetin: A Panorama of Biological Sources, Multitarget Pharmacological Actions, Pharmacokinetics, and Toxicology."[4] Frontiers in Pharmacology.

Sources

Unveiling the Therapeutic Landscape of Acacetin-7-Glucuronide: A Technical Guide to its Potential Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prodrug Potential of a Natural Flavonoid Glycoside

Acacetin-7-glucuronide is a naturally occurring flavonoid glycoside found in various medicinal plants.[1][2] As a glucuronide conjugate of the flavone acacetin, it represents a key metabolite in the biotransformation of this pharmacologically active compound.[3] While direct investigations into the specific therapeutic targets of this compound are limited, its significance in drug discovery lies in its role as a potential prodrug. In vivo, glucuronides can be hydrolyzed by β-glucuronidases, particularly those present in the gut microbiota, to release the active aglycone, acacetin.[4] This metabolic conversion suggests that the therapeutic effects observed following the administration of sources rich in this compound are likely attributable to the systemic actions of acacetin.

This technical guide, therefore, explores the potential therapeutic targets of this compound by providing an in-depth analysis of the well-documented molecular targets of its active form, acacetin. We will delve into the key signaling pathways modulated by acacetin, offering a mechanistic understanding of its diverse pharmacological activities, including its anti-inflammatory, anti-cancer, and neuroprotective effects. For each identified target, we will present relevant experimental protocols and data to provide a comprehensive resource for researchers in the field.

Pharmacokinetics and Metabolism: The Gateway to Acacetin's Activity

The oral bioavailability of acacetin is known to be low due to its poor solubility and extensive phase II metabolism, with glucuronidation being a major pathway.[1][2] this compound is one of the primary metabolites formed.[3] The interplay between glucuronidation and de-glucuronidation is crucial for the overall pharmacokinetic profile of acacetin. Enterohepatic and enteric recycling, facilitated by the hydrolysis of this compound back to acacetin by gut microbiota, can prolong the residence time of the active compound in the body, potentially enhancing its therapeutic window.[4]

A comprehensive understanding of these metabolic pathways is essential for designing effective therapeutic strategies. For instance, co-administration with inhibitors of glucuronidation or enhancers of β-glucuronidase activity could be explored to increase the systemic exposure to acacetin.

Key Therapeutic Targets of Acacetin

The pleiotropic pharmacological effects of acacetin stem from its ability to interact with a multitude of molecular targets, thereby modulating critical cellular signaling pathways. This section will detail the most significant of these targets.

Inflammation Modulation: Targeting the NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Acacetin has demonstrated potent anti-inflammatory properties by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators.[4][5]

a. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Acacetin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[4][5]

b. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK family of kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Acacetin has been observed to suppress the phosphorylation of p38 MAPK, thereby inhibiting its activation and downstream inflammatory signaling.[4]

Experimental Protocol: Investigating the aAnti-inflammatory Effects of Acacetin on Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of acacetin for 1 hour.

-

Induction of Inflammation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα and p38 MAPK.

Data Presentation:

| Concentration of Acacetin (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | p-IκBα Expression (relative to total IκBα) | p-p38 MAPK Expression (relative to total p38) |

| 0 (LPS only) | 100% | 100% | 1.0 | 1.0 |

| 5 | 75% | 68% | 0.6 | 0.7 |

| 10 | 52% | 45% | 0.3 | 0.4 |

| 20 | 28% | 25% | 0.1 | 0.2 |

Signaling Pathway Diagram: Acacetin's Inhibition of Inflammatory Pathways

Caption: Acacetin inhibits LPS-induced inflammation by targeting IKK and p38 MAPK.

Anti-Cancer Activity: Targeting Pro-Survival and Proliferative Pathways

Acacetin has emerged as a promising anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects in various cancer cell lines.[2][6] Its multi-targeted approach makes it an attractive candidate for cancer therapy.

a. PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Acacetin has been shown to suppress the phosphorylation of Akt and mTOR, leading to the inhibition of this pro-survival pathway and the induction of apoptosis in cancer cells.[2]

b. Signal Transducer and Activator of Transcription 3 (STAT3):

STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is frequently observed in various cancers. Acacetin has been identified as a direct inhibitor of STAT3, suppressing its phosphorylation and subsequent nuclear translocation.[2][6] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, survivin) and proliferation.

c. Epidermal Growth Factor Receptor (EGFR):

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Acacetin has been shown to directly target and inhibit EGFR activity, contributing to its anti-cancer effects in certain cancer types.[7]

Experimental Protocol: Assessing the Anti-Proliferative and Pro-Apoptotic Effects of Acacetin in Cancer Cells

Cell Lines: Human cancer cell lines (e.g., HepG2 for liver cancer, DU145 for prostate cancer).

Methodology:

-

Cell Viability Assay (MTT Assay): Seed cancer cells in 96-well plates and treat them with a range of acacetin concentrations for 24, 48, and 72 hours. Assess cell viability using the MTT assay to determine the IC50 value.

-

Apoptosis Analysis (Annexin V/PI Staining): Treat cells with acacetin for 48 hours. Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

Western Blot Analysis: Prepare cell lysates from acacetin-treated cells and perform Western blotting to examine the expression levels of key proteins in the PI3K/Akt/mTOR and STAT3 pathways, including p-Akt, p-mTOR, p-STAT3, and apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.

Data Presentation:

| Cancer Cell Line | IC50 (µM) at 48h | Apoptosis (% of cells) at IC50 | p-Akt Levels (relative to total Akt) | p-STAT3 Levels (relative to total STAT3) |

| HepG2 (Liver) | 35.2 | 42.5% | Decreased | Decreased |

| DU145 (Prostate) | 48.7 | 38.1% | Decreased | Decreased |

| A549 (Lung) | 28.3 | 45.3% | Decreased | Not reported |

| MCF-7 (Breast) | <80 | Not specified | Not specified | Not specified |

Note: IC50 values can vary depending on the specific cell line and experimental conditions.[8]

Signaling Pathway Diagram: Acacetin's Multi-Targeted Anti-Cancer Mechanism

Caption: Acacetin exerts anti-cancer effects by targeting EGFR, Akt, and STAT3.

Neuroprotection: Targeting Oxidative Stress and Neuroinflammation

Acacetin has shown neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Its mechanisms of action in the central nervous system involve the mitigation of oxidative stress and neuroinflammation.

a. Nrf2/HO-1 Signaling Pathway:

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). Acacetin has been reported to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and protecting neurons from oxidative damage.

b. Inhibition of Microglial Activation:

Neuroinflammation, characterized by the chronic activation of microglia, contributes to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines and reactive oxygen species, leading to neuronal damage. Acacetin has been shown to suppress microglial activation and the subsequent production of inflammatory mediators, thus exerting a neuroprotective effect.

Future Directions and Conclusion

While the therapeutic potential of acacetin is well-supported by a growing body of preclinical evidence, further research is needed to fully elucidate the role of this compound. Future studies should focus on:

-

Direct Biological Activity: Investigating whether this compound possesses intrinsic pharmacological activity on specific molecular targets.

-

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its conversion to acacetin in humans.

-

In Vivo Efficacy: Evaluating the in vivo efficacy of pure this compound in various disease models to confirm its prodrug potential.

References

- Wang, L., et al. (2024). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. Molecules, 29(1), 123.

- Singh, B., et al. (2021). A comprehensive review of pharmacological and Analytical Aspects of Acacetin. Journal of Pharmaceutical Analysis, 11(5), 539-551.

- Li, T., et al. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. International Journal of Molecular Sciences, 25(1), 123.

-

Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Yin, Y., et al. (2019). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry, 67(11), 3148-3157.

- Ren, K., et al. (2020). Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota. Frontiers in Pharmacology, 11, 589.

- Lee, J. H., et al. (2021). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. Pharmaceutics, 13(2), 188.

- Zhang, J., et al. (2023). Acacetin exerts antitumor effects on gastric cancer by targeting EGFR. Frontiers in Pharmacology, 14, 1187643.

-

Acacetin 7-(6''-methylglucuronide) | C23H22O11 | CID 44257887 - PubChem. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Chen, Y., et al. (2021). A Systematic Study of the Mechanism of Acacetin Against Sepsis Based on Network Pharmacology and Experimental Validation. Frontiers in Pharmacology, 12, 708899.

- Hu, M., & Chen, J. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 45(5), 501-511.

- Alfwuaires, M., et al. (2022). Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines. Molecules, 27(1), 123.

- Bu, X., et al. (2024). Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. Frontiers in Pharmacology, 15, 1358058.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 5. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acacetin exerts antitumor effects on gastric cancer by targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Preliminary In Vitro Evaluation of Acacetin-7-Glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating a Primary Metabolite

Acacetin (5,7-dihydroxy-4′-methoxyflavone), a natural flavone found in various plants, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to modulate key signaling pathways implicated in disease pathogenesis, such as NF-κB, Akt, and STAT3.[1][4][5] However, the clinical translation of acacetin, like many dietary flavonoids, is complicated by its metabolic fate. Following oral administration, acacetin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to enhance its water solubility and facilitate excretion.[6][7][8]

Acacetin-7-glucuronide is a major metabolite resulting from this biotransformation process.[6][8] The central question for drug development is whether this glucuronidation represents a deactivation and detoxification step or if the metabolite retains or even possesses enhanced biological activity. Understanding the intrinsic pharmacological profile of this compound is therefore not merely an academic exercise; it is critical for accurately interpreting the in vivo efficacy of the parent compound and for determining if the metabolite itself holds therapeutic potential. This guide provides a structured framework for the preliminary in vitro characterization of this compound, focusing on methodologies to assess its potential anti-inflammatory and anti-cancer properties.

Section 1: Foundational Characterization

Before embarking on bioactivity screening, foundational work is required to ensure the integrity of the test article. This compound can be isolated from natural sources, synthesized, or procured from commercial suppliers.[9][10][11]

Synthesis and Purification

Chemical synthesis of flavonoid glucuronides can be complex, often requiring multi-step procedures with protection and deprotection of hydroxyl groups to achieve regioselectivity.[11][12] Biotechnological approaches using microbial biotransformation or engineered enzymes are emerging as viable alternatives for producing specific glucuronide conjugates.[12] Regardless of the source, the purity of the compound is paramount.

Analytical Verification

The identity and purity of this compound should be rigorously confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity by identifying the presence of a single major peak at the expected retention time.[13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides confirmation of the molecular weight (Expected: 460.4 g/mol ) and characteristic fragmentation patterns, confirming the identity of the compound.[12][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers definitive structural elucidation, confirming the site of glucuronidation at the C-7 hydroxyl group.[12]

Section 2: General Experimental Workflow for In Vitro Screening

A systematic approach is essential to generate reliable and interpretable data. The workflow begins with determining the appropriate concentration range for study, followed by specific assays to probe for biological activity.

Figure 1: A generalized workflow for the preliminary in vitro evaluation of this compound.

Section 3: In Vitro Anti-Inflammatory Activity Assessment

Causality for Experimental Choice: The parent compound, acacetin, is a well-documented anti-inflammatory agent that inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines by suppressing pathways like NF-κB.[16][17][18] The primary hypothesis is that this compound may contribute to this activity. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is the gold-standard model for this investigation, as macrophages are key mediators of the inflammatory response.[17][19]

Protocol: Cell Viability Assay (MTT)

Objective: To determine the non-toxic concentration range of this compound for subsequent bioactivity assays.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for further experiments.

Protocol: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on the production of the inflammatory mediator NO.

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as above. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated, vehicle + LPS, and test compound alone.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Incubate for 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Protocol: Western Blot for Inflammatory Pathway Proteins

Objective: To determine if this compound affects key inflammatory signaling pathways, such as NF-κB.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for signaling proteins).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and total NF-κB p65. Use β-actin as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

Analysis: Quantify band density using image analysis software and normalize to the loading control.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2.[19]

Figure 2: The NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.

Section 4: In Vitro Anticancer Activity Assessment

Causality for Experimental Choice: Acacetin demonstrates significant anticancer effects across various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation.[4][5][20][21] Key pathways affected include PI3K/Akt and STAT3.[4][22] Therefore, a preliminary screen of this compound against relevant cancer cell lines (e.g., HepG2 hepatocellular carcinoma, DU145 prostate cancer) is a logical next step.[4][5]

Protocol: Cell Proliferation Assay (MTT)

Objective: To evaluate the effect of this compound on the growth of cancer cells.

-

The protocol is identical to the one described in Section 3.1, but using cancer cell lines such as HepG2 or DU145. The treatment duration can be extended to 48 or 72 hours to observe long-term effects. Data is often presented as IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cancer cells (e.g., DU145) in a 6-well plate. Treat with the vehicle and selected concentrations of this compound (based on MTT results) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Data Presentation

Quantitative data from these assays should be summarized in clear, concise tables for easy comparison.

Table 1: Illustrative Anti-proliferative Activity of this compound

| Cell Line | Treatment Duration | IC₅₀ (µM) |

|---|---|---|

| HepG2 (Liver Cancer) | 48 hours | > 100 |

| DU145 (Prostate Cancer) | 48 hours | 75.2 ± 5.6 |

| A549 (Lung Cancer) | 48 hours | 88.9 ± 7.1 |

(Note: Data are hypothetical examples for illustrative purposes.)

Table 2: Illustrative Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition |

|---|---|---|

| Control (Untreated) | 1.5 ± 0.3 | - |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 0% |

| LPS + Acacetin-7-G (10 µM) | 20.1 ± 1.8 | 22.1% |

| LPS + Acacetin-7-G (50 µM) | 12.4 ± 1.1 | 51.9% |

(Note: Data are hypothetical examples for illustrative purposes.)

Section 5: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The results of these studies will establish whether this primary metabolite is biologically active.

-

If Activity is Observed: Mechanistic studies should be expanded to include a broader range of signaling pathways (e.g., MAPK, STAT3) and functional assays (e.g., cell migration, angiogenesis).[16][23]

-

If No Activity is Observed: This would suggest that glucuronidation at the 7-position is a deactivation pathway. However, it is important to consider that the glucuronide could be a substrate for β-glucuronidases in specific microenvironments (like the gut or tumors), which could cleave the sugar moiety and release the active aglycone locally.[24]

Ultimately, these preliminary in vitro studies are a critical decision-making point in the drug development pipeline, providing the essential data needed to justify further investigation into the pharmacokinetics, in vivo efficacy, and therapeutic potential of this compound.

References

-

Yin, R., Li, T., Wang, S., et al. (2019). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry. [Link][6][7]

-

Yin, R., Li, T., Wang, S., et al. (2019). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. PubMed. [Link][8]

-

Singhal, M., Koul, A., & Dinda, A. K. (2021). A comprehensive review of pharmacological and Analytical Aspects of Acacetin. Journal of Research in Pharmacy. [Link][16]

-

Chen, J., Lin, H., & Hu, M. (2017). Sulfonation Disposition of Acacetin: In Vitro and in Vivo. PubMed. [Link][25]

-

Li, S., Chen, M., & Li, Y. (2024). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. MDPI. [Link][26][27]

-

National Center for Biotechnology Information. (n.d.). Acacetin 7-glucuronide. PubChem. [Link][15]

-

Pereira, D. M., Valentão, P., & Andrade, P. B. (2016). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. [Link][12]

-

Wang, Y., Chen, J., & Li, H. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. MDPI. [Link][1]

-

Wang, Y., Chen, J., & Li, H. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. PMC. [Link][20]

-

Xu, Y., Wan, Q., & Xu, Y. (2020). Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota. PMC. [Link][17]

-

Sun, L., Zhang, H., & Gu, C. (2018). Protective effect of acacetin on sepsis-induced acute lung injury via its anti-inflammatory and antioxidative activity. PMC. [Link][19]

-

Bhat, T. A., Nambiar, D., & Pal, A. (2013). Acacetin inhibits in vitro and in vivo angiogenesis and down-regulates Stat signaling and VEGF expression. PMC. [Link][23]

-